molecular formula C16H16N4O3S2 B11003390 N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11003390
M. Wt: 376.5 g/mol
InChI Key: ZTQVNUXCNHWBJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure:
The compound features a 1,3,4-thiadiazole ring fused with a 1,3-thiazole moiety via a carboxamide linkage. Key substituents include:

  • A methoxymethyl group at the 5-position of the thiadiazole ring.
  • A 4-methoxyphenyl group at the 2-position of the thiazole ring.
  • A 4-methyl group on the thiazole core.

For example, ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives are hydrolyzed to carboxylic acids and then coupled with amines to form carboxamides .

Potential Applications: Thiadiazole-thiazole hybrids are explored for their antimicrobial, antifungal, and anticancer activities due to their ability to disrupt enzyme function or DNA synthesis .

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-9-13(14(21)18-16-20-19-12(24-16)8-22-2)25-15(17-9)10-4-6-11(23-3)7-5-10/h4-7H,8H2,1-3H3,(H,18,20,21)

InChI Key

ZTQVNUXCNHWBJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole-5-Carboxamide Moiety

The thiazole ring forms the core of the target molecule. Its synthesis typically begins with the preparation of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. A modified Hantzsch thiazole synthesis is employed, utilizing β-ketoamide precursors. For example, 4-methoxyacetophenone is condensed with thiourea in the presence of iodine to form the thiazole ring . The carboxylic acid is then converted to the corresponding carboxamide via reaction with thionyl chloride followed by ammonia .

Key Reaction Conditions

  • Cyclization : Conducted in anhydrous tetrahydrofuran (THF) at 80°C for 6 hours.

  • Carboxamide Formation : Thionyl chloride (3 equivalents) is used for acid activation, followed by ammonium hydroxide at 0°C .

Preparation of the 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Ylidene Component

The thiadiazole moiety is synthesized via cyclodehydration of a substituted hydrazine-carbothioamide. Starting with methoxyacetic acid, thiosemicarbazide is reacted in phosphorus oxychloride (POCl₃) to form 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine . Subsequent oxidation with bromine in acetic acid yields the hydrazonoyl chloride intermediate, which tautomerizes to the ylidene form under basic conditions .

Optimized Parameters

  • Cyclodehydration : POCl₃ (5 equivalents) at 90°C for 1 hour.

  • Oxidation : Bromine (1.2 equivalents) in glacial acetic acid at 25°C for 30 minutes .

Coupling of Thiazole and Thiadiazole Moieties

The final step involves coupling the thiazole-5-carboxamide with the thiadiazole hydrazonoyl chloride. This is achieved through a nucleophilic acyl substitution reaction in the presence of a base such as triethylamine. The reaction proceeds via the formation of a reactive acyl imidazole intermediate, which reacts with the thiadiazole ylidene to form the target compound .

Critical Conditions

  • Solvent : Anhydrous dichloromethane (DCM).

  • Temperature : 0°C to room temperature, 12 hours.

  • Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Structural Characterization and Analytical Data

The compound is characterized using NMR, FT-IR, and mass spectrometry. Key spectral data include:

¹H-NMR (500 MHz, DMSO-d₆)

  • δ 7.89 (d, J = 8.5 Hz, 2H, aromatic H), 7.12 (d, J = 8.5 Hz, 2H, aromatic H), 4.52 (s, 2H, OCH₂), 3.84 (s, 3H, OCH₃), 2.44 (s, 3H, CH₃) .

FT-IR (cm⁻¹)

  • 1686 (C=O stretch), 1602 (C=N thiadiazole), 1245 (C-O methoxy) .

Elemental Analysis

  • Calculated for C₁₆H₁₆N₄O₃S₂: C 51.05%, H 4.28%, N 14.89%. Found: C 50.92%, H 4.31%, N 14.75% .

Alternative Synthetic Routes and Comparative Analysis

Alternative methods include microwave-assisted synthesis for the thiadiazole ring (reducing reaction time to 20 minutes) and enzymatic coupling for improved stereochemical control . The table below compares key parameters:

MethodYield (%)Purity (%)Reaction Time
Conventional Coupling689512 h
Microwave-Assisted759735 min
Enzymatic62988 h

Microwave methods enhance efficiency but require specialized equipment, while enzymatic approaches offer better stereoselectivity at the cost of yield .

Challenges and Optimization Strategies

Key challenges include controlling the E-configuration of the thiadiazole ylidene and minimizing byproducts during coupling. Strategies include:

  • Temperature Control : Maintaining 0°C during coupling suppresses Z-isomer formation.

  • Catalytic Additives : Using 4-dimethylaminopyridine (DMAP) increases acyl transfer efficiency .

  • Purification : Gradient elution chromatography (hexane → ethyl acetate) resolves geometric isomers .

Industrial Scalability Considerations

For large-scale production, continuous flow reactors are employed for the cyclodehydration step, achieving 85% yield with a residence time of 10 minutes. Automated systems enable precise stoichiometric control, reducing reagent waste by 30% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

Structural Characteristics

The compound is characterized by the presence of both thiadiazole and thiazole rings, which are known for their diverse biological activities. Its structural formula can be represented as follows:

C16H16N4O3S\text{C}_{16}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This unique combination may enhance its biological efficacy compared to similar compounds.

Anticancer Activity

Preliminary studies have indicated that N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide may interact with specific enzyme systems or receptors involved in cancer progression. Research has shown that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound's binding affinity to biological targets related to cancer suggests potential for drug development aimed at cancer treatment .

Antimicrobial Activity

The compound's structural features contribute to its potential as an antimicrobial agent. Thiadiazole derivatives have been reported to possess broad-spectrum antimicrobial properties. Studies indicate that this compound may inhibit the growth of various pathogens, including bacteria and fungi. This makes it a candidate for further exploration in the development of new antimicrobial therapies .

Anticonvulsant Activity

Research into the anticonvulsant properties of thiadiazole derivatives has revealed promising results. Compounds similar to this compound have demonstrated efficacy in models of epilepsy. The structure–activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can enhance anticonvulsant activity. This compound may serve as a lead structure for developing new anticonvulsant medications .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of various thiadiazole derivatives on human cancer cell lines. Results indicated that certain modifications to the thiadiazole ring significantly increased cytotoxicity against breast and lung cancer cells. The specific interactions of this compound with cancer-related targets warrant further investigation to clarify its mechanism of action .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various thiazole and thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited significant antibacterial activity at lower concentrations compared to traditional antibiotics. This suggests its potential role in addressing antibiotic resistance .

Mechanism of Action

The mechanism of action of N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related derivatives:

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or EC₅₀) Reference(s)
Target Compound 1,3,4-Thiadiazole + 1,3-thiazole - 5-(methoxymethyl) on thiadiazole
- 2-(4-methoxyphenyl), 4-methyl on thiazole
Under investigation
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - 4-Chlorobenzylidene
- 4-methylphenyl
Antifungal, insecticidal
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) 1,3-Thiazole + hydrazinecarbothioamide - 4-methyl, 2-phenyl on thiazole
- Phenylhydrazinecarbothioamide
Anticancer (HepG-2: IC₅₀ = 1.61 µg/mL)
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide 1,3,4-Thiadiazole + 1,3-thiazole - 5-cyclopropyl on thiadiazole
- 2-(2-methylpropyl)amino on thiazole
Not reported

Key Observations :

Substituent Effects on Bioactivity :

  • The methoxyphenyl group in the target compound may enhance solubility and target binding compared to the chlorobenzylidene group in , which is more electron-withdrawing.
  • Methoxymethyl on the thiadiazole (target compound) likely increases metabolic stability versus cyclopropyl in , which may induce steric hindrance.

Anticancer Activity :

  • Compound 3 (IC₅₀ = 1.61 µg/mL against HepG-2) outperforms many analogues, suggesting that hydrazinecarbothioamide side chains enhance cytotoxicity. The target compound’s carboxamide group may offer a different binding mechanism.

Synthetic Flexibility :

  • Thiadiazole-thiazole hybrids are synthesized via modular approaches (e.g., coupling reactions, cyclization), allowing rapid diversification .

Electronic and Steric Comparisons :

  • Methoxy groups (electron-donating) in the target compound may improve π-π stacking with aromatic residues in enzymes compared to chloro or methyl substituents .
  • The 4-methyl group on the thiazole core (target compound) could reduce conformational flexibility, enhancing target selectivity .

Research Findings and Data Tables

Table 1: Structural Comparison of Thiadiazole Derivatives

Feature Target Compound (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Compound 3
Thiadiazole Substituent 5-(methoxymethyl) 2-(4-Chlorobenzylidene) None (thiazole core only)
Aromatic Substituent 4-Methoxyphenyl 4-Methylphenyl Phenyl
Bioactivity Pending Antifungal Anticancer (IC₅₀ = 1.61 µg/mL)

Table 2: Electronic Effects of Substituents

Substituent Electronic Character Potential Impact on Activity
4-Methoxyphenyl Electron-donating Enhanced binding to hydrophobic enzyme pockets
4-Chlorobenzylidene Electron-withdrawing Increased reactivity but reduced solubility
Methoxymethyl Moderate polarity Improved metabolic stability and solubility

Biological Activity

N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that incorporates both thiadiazole and thiazole moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 332.34 g/mol. The presence of methoxymethyl and methoxyphenyl groups contributes to its unique chemical properties and biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that various thiadiazole derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial survival .

Anticonvulsant Activity

Thiadiazole derivatives have been evaluated for their anticonvulsant properties. A study highlighted that compounds with a thiadiazole ring demonstrated notable activity in models such as the maximal electroshock seizure (MES) test. The presence of specific substituents on the thiadiazole ring was found to enhance anticonvulsant efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been explored in various studies. These compounds may exert their effects by inhibiting key enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells. For example, certain derivatives have shown promise in inhibiting specific kinases associated with tumor growth .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound may inhibit enzymes such as kinases or proteases, thereby disrupting cellular signaling pathways crucial for cell survival and proliferation .

Case Studies

  • Antimicrobial Evaluation : A series of studies evaluated the antimicrobial properties of different thiadiazole derivatives against common pathogens. Results indicated that compounds with methoxy substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Studies : In a controlled study using animal models, several thiadiazole derivatives were tested for their anticonvulsant effects. The most effective compounds showed a significant reduction in seizure frequency compared to controls, indicating potential for therapeutic use in epilepsy management.
  • Cancer Cell Line Testing : In vitro assays using various cancer cell lines demonstrated that certain derivatives could induce apoptosis at low micromolar concentrations. This suggests a potential role for these compounds in cancer therapy.

Data Tables

Activity Type Compound Test Model Efficacy
AntimicrobialThiadiazole Derivative AAgar diffusion methodZone of inhibition: 15 mm
AnticonvulsantThiadiazole Derivative BMES testReduction in seizures: 70%
AnticancerThiadiazole Derivative CMTT assay on cancer cell lineIC50: 5 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for synthesizing thiadiazole-thiazole hybrid compounds like this molecule?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted thiadiazoles with thiazole-carboxamide intermediates. Key steps include:

  • Use of coupling agents (e.g., DCC or EDC) for amide bond formation .
  • Solvent optimization (e.g., DMF or THF) and catalyst selection (e.g., triethylamine) to improve yields .
  • Characterization via melting point analysis, IR (C=O stretch at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) to confirm structural integrity .

Q. How are purity and structural identity validated for this compound?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. observed C, H, N, S percentages (e.g., deviations <0.3% indicate high purity) .
  • Spectroscopic Techniques :
  • FT-IR to detect functional groups (e.g., thiadiazole C=N at ~1550 cm⁻¹) .
  • ¹H NMR to resolve methoxymethyl (δ 3.3–3.5 ppm) and thiazole-CH₃ (δ 2.4–2.6 ppm) signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., α-glucosidase inhibition) with acarbose as a positive control .
  • Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for scalable synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to assess variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Flow Chemistry : Continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., via Omura-Sharma-Swern oxidation protocols) .
  • Statistical Modeling : Use ANOVA to resolve interactions between variables and maximize yield .

Q. How to resolve discrepancies between calculated and observed elemental analysis data?

  • Methodological Answer :

  • Recrystallization : Purify the compound using gradient solvent systems (e.g., ethanol/water) to remove impurities affecting C/H/N ratios .
  • Alternative Techniques : Supplement with X-ray crystallography to confirm molecular packing and rule out polymorphic interference .
  • Error Analysis : Replicate syntheses to distinguish systematic errors (e.g., hygroscopicity) from random variability .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., α-glucosidase) and identify key interactions (e.g., hydrogen bonds with methoxyphenyl groups) .
  • QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from analogs in to correlate substituents (e.g., methoxymethyl vs. bromophenyl) with bioactivity .

Q. How to interpret complex NMR splitting patterns in analogs with similar substituents?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiadiazole vs. thiazole protons) through correlation spectroscopy .
  • Solvent Effects : Use deuterated DMSO to enhance signal separation for aromatic protons .
  • Dynamic Exchange Analysis : Variable-temperature NMR to detect conformational changes (e.g., hindered rotation in thiadiazole-ylidene groups) .

Q. What strategies address low yields in coupling reactions involving thiazole-carboxamide intermediates?

  • Methodological Answer :

  • Activation Reagents : Switch from DCC to HATU for better carboxylate activation .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) while maintaining yield .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust stoichiometry dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.